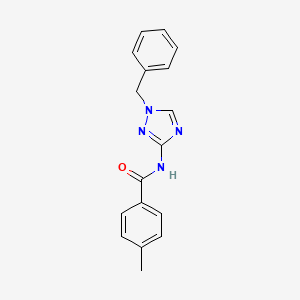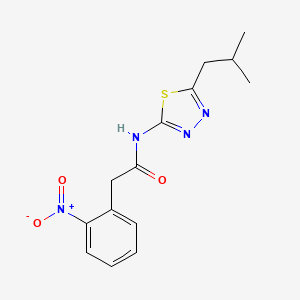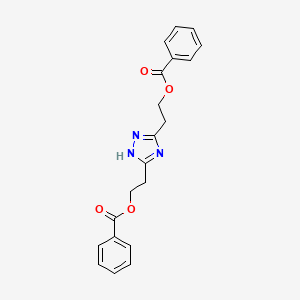
3-(1H-pyrazol-1-ylmethyl)-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research on related pyrazole derivatives involves multi-step synthesis processes, including 1,3-dipolar cycloaddition and rearrangements under solvent-free or mild conditions, which could be analogous to the synthesis of our compound of interest (Liu et al., 2014); (Adib et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives often features a compact arrangement with specific dihedral angles between rings, facilitating intermolecular interactions, as seen in similar compounds (K. Kumara et al., 2018). X-ray crystallography and DFT calculations are commonly used for structural analysis.
Chemical Reactions and Properties
Pyrazole derivatives undergo functionalization reactions, forming new bonds or substituents, which can significantly alter their chemical properties and reactivity (İ. Yıldırım et al., 2005). Such chemical versatility is crucial for developing novel compounds with tailored functionalities.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular architecture. Techniques like Hirshfeld surface analysis and thermal analysis provide insights into these characteristics (A. Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity, stability, and interactions with other molecules, are determined through experimental and theoretical studies. Analyses often involve computational chemistry methods to predict behavior and interactions at the molecular level (G. Artheswari et al., 2019).
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(pyrazol-1-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(19-7-3-6-18(14-19)15-26-12-5-11-24-26)25(17-21-9-4-13-28-21)16-20-8-1-2-10-23-20/h1-3,5-8,10-12,14,21H,4,9,13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVBEWDFBJNEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=CC=N2)C(=O)C3=CC=CC(=C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3S*,4R*)-1-glycoloyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5613951.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5613953.png)
![1-(ethylsulfonyl)-N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5613968.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-phenylethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5613982.png)

![N-((3S*,4R*)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5614010.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5614014.png)
![N-phenyl-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5614030.png)
![2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B5614033.png)
![6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5614039.png)
![2-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5614050.png)